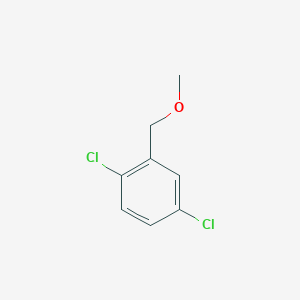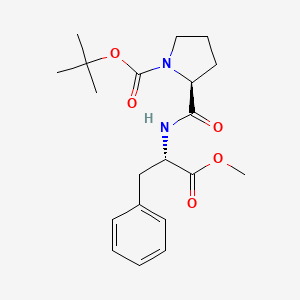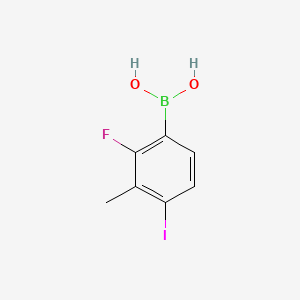
2,3-Dihydroxypropyl dodecanoate;dodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxypropyl dodecanoate, also known as glyceryl monododecanoate or monolaurin, is an ester derived from dodecanoic acid (lauric acid) and glycerol. It is a monoglyceride that is commonly found in nature, particularly in coconut oil and breast milk. This compound is known for its antimicrobial properties and is used in various applications, including food preservation, cosmetics, and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl dodecanoate can be synthesized through the esterification of dodecanoic acid with glycerol. The reaction typically involves heating dodecanoic acid with glycerol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .
Industrial Production Methods
In industrial settings, the production of 2,3-dihydroxypropyl dodecanoate often involves the use of enzymatic catalysis. Lipases, which are enzymes that catalyze the hydrolysis of fats, are used to facilitate the esterification process. This method is preferred due to its higher specificity and milder reaction conditions compared to chemical catalysis .
化学反应分析
Types of Reactions
2,3-Dihydroxypropyl dodecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecanoic acid and glycerol.
Oxidation: The hydroxyl groups in the glycerol moiety can be oxidized to form aldehydes or carboxylic acids.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters with other acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Alcohols or acids in the presence of catalysts.
Major Products
Hydrolysis: Dodecanoic acid and glycerol.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Ethers or esters.
科学研究应用
2,3-Dihydroxypropyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its antimicrobial properties against bacteria, viruses, and fungi.
Medicine: Investigated for its potential use in treating infections and as an immune system booster.
Industry: Used in food preservation, cosmetics, and personal care products due to its antimicrobial properties.
作用机制
The antimicrobial activity of 2,3-dihydroxypropyl dodecanoate is attributed to its ability to disrupt the lipid membranes of microorganisms. The compound inserts itself into the lipid bilayer, causing increased membrane permeability and ultimately leading to cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi .
相似化合物的比较
2,3-Dihydroxypropyl dodecanoate is similar to other monoglycerides, such as:
2,3-Dihydroxypropyl octanoate: Derived from octanoic acid, it has similar antimicrobial properties but is less effective against certain microorganisms.
2,3-Dihydroxypropyl decanoate: Derived from decanoic acid, it also exhibits antimicrobial activity but with different efficacy profiles.
2,3-Dihydroxypropyl tetradecanoate: Derived from tetradecanoic acid, it has a broader spectrum of activity but may be less stable under certain conditions.
The uniqueness of 2,3-dihydroxypropyl dodecanoate lies in its balance of antimicrobial efficacy and stability, making it a versatile compound for various applications .
属性
分子式 |
C39H76O8-2 |
|---|---|
分子量 |
673.0 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl dodecanoate;dodecanoate |
InChI |
InChI=1S/C15H30O4.2C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16;2*1-2-3-4-5-6-7-8-9-10-11-12(13)14/h14,16-17H,2-13H2,1H3;2*2-11H2,1H3,(H,13,14)/p-2 |
InChI 键 |
YIHDVJGPXYZQIT-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


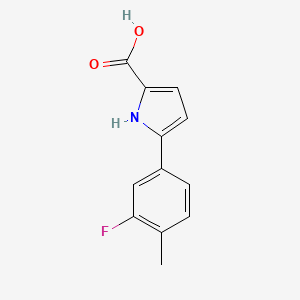

![4-O-benzyl 6-O-methyl (1S,2S,6S,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B14028785.png)


![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
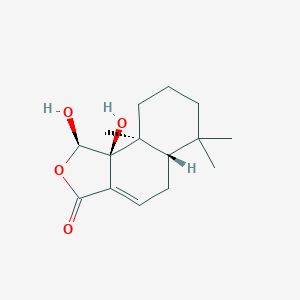
![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)


